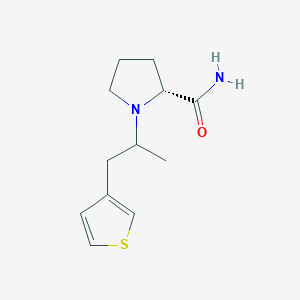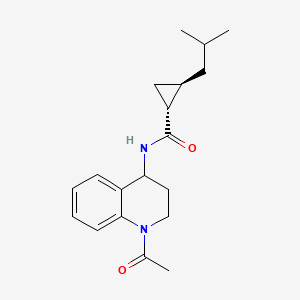![molecular formula C15H19N3O2S B7336706 3-(methoxymethyl)-5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-1,2,4-thiadiazole](/img/structure/B7336706.png)
3-(methoxymethyl)-5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-1,2,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methoxymethyl)-5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-1,2,4-thiadiazole is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has demonstrated potential applications in a variety of fields, including medicine, agriculture, and materials science. In
Wirkmechanismus
The mechanism of action of 3-(methoxymethyl)-5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-1,2,4-thiadiazole is not fully understood. However, it is believed to act by disrupting cellular processes in target organisms or cells, leading to their death or inhibition of growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects, depending on the target organism or cell. In bacteria, it has been shown to inhibit cell growth and division. In cancer cells, it has been shown to induce apoptosis (programmed cell death). In plants, it has been shown to inhibit photosynthesis and cause damage to cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(methoxymethyl)-5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-1,2,4-thiadiazole for lab experiments is its broad range of potential applications. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 3-(methoxymethyl)-5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-1,2,4-thiadiazole. Some possible areas of investigation include:
- Further exploration of its potential applications in medicine, including as an antimicrobial or anticancer agent.
- Investigation of its potential as a pesticide or herbicide in agriculture.
- Development of new materials with unique properties using this compound as a starting point.
- Investigation of its mechanism of action in more detail, to better understand how it works and how it could be optimized for different applications.
Synthesemethoden
The synthesis of 3-(methoxymethyl)-5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-1,2,4-thiadiazole involves the reaction of 2-(phenoxymethyl)pyrrolidine-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with methoxymethylamine and ammonium thiocyanate to produce the final product.
Wissenschaftliche Forschungsanwendungen
3-(Methoxymethyl)-5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-1,2,4-thiadiazole has demonstrated potential applications in a variety of scientific fields. In medicine, it has been shown to have antimicrobial and anticancer properties. In agriculture, it has been investigated as a potential pesticide. In materials science, it has been studied for its potential use in the development of new materials with unique properties.
Eigenschaften
IUPAC Name |
3-(methoxymethyl)-5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-19-11-14-16-15(21-17-14)18-9-5-6-12(18)10-20-13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGARRBKCZYGMLO-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NSC(=N1)N2CCCC2COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=NSC(=N1)N2CCC[C@H]2COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-1-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-3-fluoropyrrolidine](/img/structure/B7336630.png)
![[(1R,2R)-2-ethylcyclopropyl]-[4-(4-methoxyphenyl)piperidin-1-yl]methanone](/img/structure/B7336634.png)
![(1R,2R)-2-(3-methoxyphenyl)-N-[1-(1H-pyrazol-4-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7336649.png)

![N-[[(2R)-oxolan-2-yl]methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7336674.png)
![3-hydroxy-N-[(2R)-1-hydroxybutan-2-yl]-3-methylcyclobutane-1-carboxamide](/img/structure/B7336680.png)
![ethyl 4-methyl-2-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]amino]pyrimidine-5-carboxylate](/img/structure/B7336684.png)
![2-methyl-6-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]amino]pyridine-4-carbonitrile](/img/structure/B7336686.png)
![N,N-dimethyl-6-[[(2R)-oxolan-2-yl]methylamino]pyridine-3-carboxamide](/img/structure/B7336695.png)
![5,6-dimethyl-7-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7336699.png)
![1-methyl-5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]tetrazole](/img/structure/B7336715.png)
![4-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-6-pyrazol-1-ylpyrimidin-2-amine](/img/structure/B7336718.png)
![3-[5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-1,3,4-thiadiazol-2-yl]-1,2-oxazole](/img/structure/B7336734.png)
